molecular formula C7H9ClN2O2 B1378102 2-cyclopropyl-1H-imidazole-4-carboxylic acid hydrochloride CAS No. 1384427-25-1

2-cyclopropyl-1H-imidazole-4-carboxylic acid hydrochloride

Cat. No.: B1378102
CAS No.: 1384427-25-1
M. Wt: 188.61 g/mol
InChI Key: OQCWJJSTVWOOCW-UHFFFAOYSA-N
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Description

“2-cyclopropyl-1H-imidazole-4-carboxylic acid hydrochloride” is a chemical compound with the CAS Number: 1384427-25-1 . It has a molecular weight of 188.61 . The IUPAC name for this compound is this compound .


Synthesis Analysis

The synthesis of imidazole derivatives, which includes “this compound”, often starts from the use of glyoxal and formaldehyde in ammonia . This synthesis, despite producing relatively low yields, is still used to create C-substituted imidazoles .


Molecular Structure Analysis

The molecular structure of “this compound” consists of an imidazole ring, which is a five-membered ring with two non-adjacent nitrogen atoms, attached to a cyclopropyl group and a carboxylic acid group .


Physical and Chemical Properties Analysis

This compound is a powder at room temperature . The storage temperature is at room temperature .

Scientific Research Applications

Synthesis and Characterization

  • The synthesis and characterization of imidazole derivatives, including those related to 2-cyclopropyl-1H-imidazole-4-carboxylic acid hydrochloride, involve versatile methods to prepare imidazo[1,2-a]pyridine carboxylic acid derivatives. These compounds are synthesized from commercially available precursors through a series of reactions, including alkylation/cyclization, chlorination, and Suzuki cross-coupling/hydrolysis, demonstrating the compound's potential as an intermediate for further chemical transformations (Du Hui-r, 2014).

Catalytic Applications

  • Imidazol(in)ium-2-carboxylates, related to the 2-cyclopropyl derivative, have been explored as N-heterocyclic carbene precursors in catalysis. These compounds are used in ruthenium-arene catalysts for olefin metathesis and cyclopropanation reactions, showcasing the utility of imidazole derivatives in synthetic organic chemistry and potential industrial applications (A. Tudose, A. Demonceau, Lionel Delaude, 2006).

Pharmaceutical Research

  • The research into imidazole derivatives also extends to pharmaceutical applications, where these compounds are investigated for their potential as ligands for receptors and as inhibitors in various biochemical pathways. For example, the synthesis and pharmacological evaluation of 1H-imidazoles as ligands for the estrogen receptor and cytotoxic inhibitors of cyclooxygenase suggest the potential therapeutic value of these compounds in treating diseases related to these targets (T. Wiglenda, I. Ott, B. Kircher, P. Schumacher, D. Schuster, T. Langer, R. Gust, 2005).

Material Science

  • In materials science, the construction of coordination polymers from imidazole-based multi-carboxylate ligands demonstrates the structural versatility and potential application of these compounds in developing new materials with specific properties, such as catalysis, gas storage, or separation (Bei-bei Guo, Li Li, Yang-Guang Wang, Yanyan Zhu, Gang Li, 2013).

Safety and Hazards

The compound has several hazard statements: H315, H319, H335 . Precautionary measures include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Biochemical Analysis

Biochemical Properties

2-cyclopropyl-1H-imidazole-4-carboxylic acid hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound is known to inhibit certain enzymes, which can lead to changes in metabolic pathways. For example, it can interact with enzymes involved in the synthesis of nucleotides, thereby affecting DNA and RNA synthesis . The nature of these interactions often involves the binding of the compound to the active site of the enzyme, leading to inhibition or modulation of the enzyme’s activity .

Cellular Effects

The effects of this compound on cells are diverse. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can modulate the activity of transcription factors, leading to changes in gene expression . Additionally, it can affect cellular metabolism by inhibiting key metabolic enzymes, resulting in altered levels of metabolites and changes in metabolic flux .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms is the inhibition of enzyme activity by binding to the enzyme’s active site . This binding can prevent the enzyme from interacting with its natural substrate, leading to a decrease in the enzyme’s activity. Additionally, the compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound is relatively stable under normal laboratory conditions, but it can degrade over time, leading to a decrease in its efficacy . Long-term exposure to the compound can result in sustained changes in cellular function, including alterations in gene expression and metabolic pathways .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can modulate enzyme activity and gene expression without causing significant toxicity . At high doses, the compound can have toxic effects, including cellular damage and disruption of normal metabolic processes . Threshold effects have been observed, where a certain dosage is required to achieve a therapeutic effect, but exceeding this dosage can lead to adverse effects .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that are essential for the synthesis and degradation of biomolecules . For example, the compound can inhibit enzymes involved in nucleotide synthesis, leading to changes in the levels of nucleotides and other metabolites . Additionally, it can affect metabolic flux by altering the activity of key metabolic enzymes .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins . The compound can be taken up by cells through specific transporters and distributed to different cellular compartments . Its localization and accumulation within cells can influence its activity and function .

Subcellular Localization

The subcellular localization of this compound is an important factor that affects its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, it can be localized to the nucleus, where it can interact with transcription factors and other regulatory proteins to modulate gene expression .

Properties

IUPAC Name

2-cyclopropyl-1H-imidazole-5-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O2.ClH/c10-7(11)5-3-8-6(9-5)4-1-2-4;/h3-4H,1-2H2,(H,8,9)(H,10,11);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQCWJJSTVWOOCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC=C(N2)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1384427-25-1
Record name 2-cyclopropyl-1H-imidazole-4-carboxylic acid hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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